

Structural Elucidation of 3-lodo-1,5-dimethyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 3-lodo-1,5-dimethyl-1H-indazole

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Abstract

This technical guide outlines the comprehensive structural elucidation of **3-lodo-1,5-dimethyl-1H-indazole**, a substituted indazole of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document provides a detailed framework for its characterization. This includes a summary of its known properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for key analytical techniques essential for its structural confirmation. The guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of novel indazole derivatives.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have made them a focal point in drug discovery and development. The precise structural determination of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity.

3-lodo-1,5-dimethyl-1H-indazole (CAS No. 1015846-43-1) is a halogenated and methylated indazole derivative. The presence of an iodine atom at the 3-position provides a valuable



handle for further synthetic transformations, such as cross-coupling reactions, making it a versatile building block in organic synthesis. This guide details the analytical methodologies required to unequivocally confirm its chemical structure.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-lodo-1,5-dimethyl-1H-indazole** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₉ H ₉ IN ₂	CymitQuimica[1]
Molecular Weight	272.09 g/mol	CymitQuimica[1]
CAS Number	1015846-43-1	CymitQuimica[1]
Predicted Boiling Point	334.6 ± 22.0 °C	ChemicalBook
Predicted Density	1.79 ± 0.1 g/cm ³	ChemicalBook
Predicted pKa	0.12 ± 0.50	ChemicalBook

Spectroscopic Data (Predicted)

While direct experimental spectra for **3-lodo-1,5-dimethyl-1H-indazole** are not readily available, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern based on the analysis of structurally related iodo-indazoles and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Table 2: Predicted ¹H NMR Data for **3-lodo-1,5-dimethyl-1H-indazole** (in CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.6	d	1H	H-7
~7.2 - 7.3	d	1H	H-4
~7.0 - 7.1	S	1H	H-6
~4.0 - 4.1	s	3H	N-CH₃
~2.4 - 2.5	s	3H	C5-CH₃

Table 3: Predicted ¹³C NMR Data for **3-lodo-1,5-dimethyl-1H-indazole** (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~140 - 142	C-7a
~135 - 137	C-5
~128 - 130	C-3a
~125 - 127	C-6
~120 - 122	C-4
~108 - 110	C-7
~90 - 92	C-3
~35 - 37	N-CH₃
~21 - 23	C5-CH₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation for **3-lodo-1,5-dimethyl-1H-indazole**



m/z	Proposed Fragment
272	[M] ⁺ (Molecular Ion)
145	[M - I]+
130	[M - I - CH ₃] ⁺
117	[C ₈ H ₇ N] ⁺

Experimental Protocols

The following are detailed protocols for the key experiments required for the structural elucidation of **3-lodo-1,5-dimethyl-1H-indazole**.

Synthesis of 3-lodo-1,5-dimethyl-1H-indazole

A plausible synthetic route involves the N-methylation of 5-methyl-1H-indazole followed by iodination at the C3 position.

- Step 1: N-methylation of 5-methyl-1H-indazole
 - To a solution of 5-methyl-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
 - Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.



- Purify the crude product by column chromatography on silica gel to obtain 1,5-dimethyl-1H-indazole.
- Step 2: Iodination of 1,5-dimethyl-1H-indazole
 - Dissolve 1,5-dimethyl-1H-indazole (1.0 eq) in a suitable solvent like DMF.
 - Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.
 - Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
 - After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
 - Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
 - Purify the crude product by column chromatography to yield 3-lodo-1,5-dimethyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Process the data with appropriate apodization and Fourier transformation.
 - Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ
 2.50 ppm).



- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Acquire a sufficient number of scans for adequate signal-to-noise (this may require several hours).
 - Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
- 2D NMR (COSY, HSQC, HMBC):
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analysis:
 - Use an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
 - For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph. This will provide information on the molecular ion and characteristic fragmentation patterns.
 - For ESI-MS, infuse the sample solution directly into the ion source. This is a softer
 ionization technique that will primarily show the protonated molecule [M+H]+, confirming
 the molecular weight.
 - Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental composition.



X-ray Crystallography

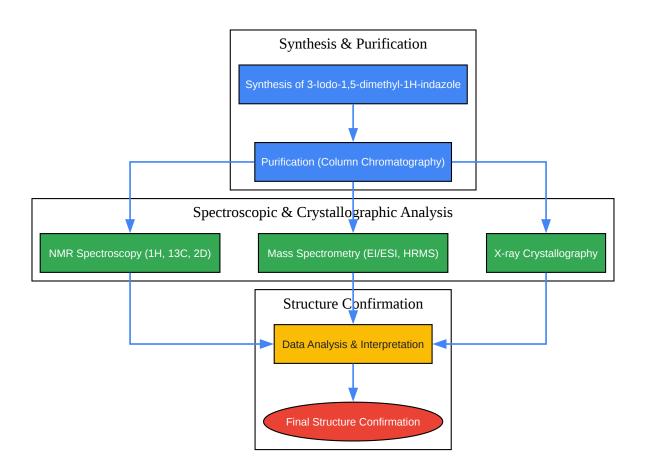
- Crystal Growth: Grow single crystals of 3-lodo-1,5-dimethyl-1H-indazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
- Structure Solution and Refinement:
 - Process the collected data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters. This will provide the definitive three-dimensional structure of the molecule.

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **3-lodo-1,5-dimethyl-1H-indazole**.





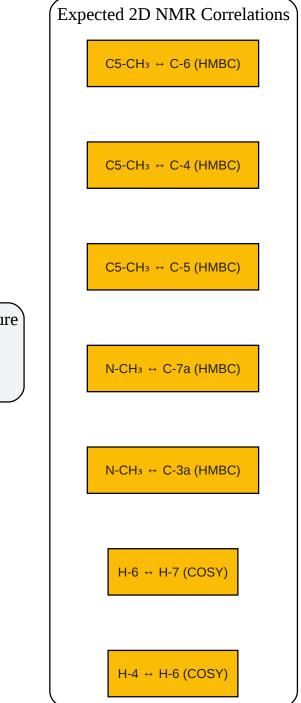
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Caption: Logical workflow for the synthesis and structural elucidation of **3-lodo-1,5-dimethyl-1H-indazole**.

Key Spectroscopic Correlations

This diagram illustrates the key correlations expected in 2D NMR experiments that would confirm the structure.





3-Iodo-1,5-dimethyl-1H-indazole Structure

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Caption: Key expected COSY and HMBC correlations for 3-lodo-1,5-dimethyl-1H-indazole.



Conclusion

The structural elucidation of **3-lodo-1,5-dimethyl-1H-indazole** relies on a synergistic application of modern analytical techniques. While direct experimental data is currently scarce in the literature, this guide provides a robust framework for its synthesis and comprehensive characterization. The predicted spectroscopic data, based on analogous structures, offers a reliable reference for researchers. The detailed experimental protocols for synthesis, NMR spectroscopy, mass spectrometry, and X-ray crystallography will enable the unambiguous confirmation of its structure. This foundational knowledge is critical for its application in medicinal chemistry and as a versatile intermediate in organic synthesis.

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References

- 1. cymitquimica.com [cymitquimica.com]
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